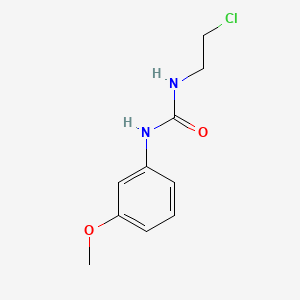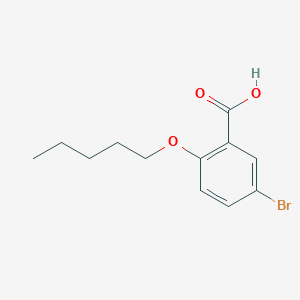
Benzoic acid, 5-bromo-2-(pentyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 5-bromo-2-(pentyloxy)-: is an organic compound with the molecular formula C12H15BrO3 It is a derivative of benzoic acid, where the hydrogen atom at the 5-position is replaced by a bromine atom, and the hydrogen atom at the 2-position is replaced by a pentyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 5-bromo-2-(pentyloxy)- typically involves the bromination of 2-(pentyloxy)benzoic acid. The reaction conditions often include the use of bromine or other brominating agents such as N-bromosuccinimide. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 5-position.
Industrial Production Methods: While specific industrial production methods for benzoic acid, 5-bromo-2-(pentyloxy)- are not widely documented, the general approach would involve large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for safety and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Benzoic acid, 5-bromo-2-(pentyloxy)- can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The pentyloxy group can be oxidized under strong oxidative conditions to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or aldehydes from the oxidation of the pentyloxy group.
Reduction: Formation of 2-(pentyloxy)benzoic acid from the reduction of the bromine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzoic acid, 5-bromo-2-(pentyloxy)- is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules through substitution and coupling reactions.
Biology and Medicine: Research into the biological activity of benzoic acid derivatives has shown potential applications in developing new pharmaceuticals. The bromine and pentyloxy substituents may impart unique biological properties, making this compound a candidate for drug discovery and development.
Industry: In the industrial sector, benzoic acid, 5-bromo-2-(pentyloxy)- can be used in the synthesis of specialty chemicals, including agrochemicals and materials science applications.
Wirkmechanismus
The mechanism of action of benzoic acid, 5-bromo-2-(pentyloxy)- in biological systems is not well-documented. it is likely to interact with molecular targets through its bromine and pentyloxy substituents, which can influence its binding affinity and specificity. The compound may act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural features and the biological context.
Vergleich Mit ähnlichen Verbindungen
- Benzoic acid, 5-bromo-2-(2-methoxyethoxy)-
- Benzoic acid, 5-bromo-2-(2-propynyloxy)-
- Benzoic acid, 5-bromo-2-(dodecyloxy)-
- Benzoic acid, 5-chloro-2-(pentyloxy)-
- Benzoic acid, 5-nitro-2-(pentyloxy)-
Comparison: Benzoic acid, 5-bromo-2-(pentyloxy)- is unique due to the presence of both a bromine atom and a pentyloxy group The bromine atom can participate in various substitution reactions, while the pentyloxy group can undergo oxidation or reduction
Eigenschaften
CAS-Nummer |
60783-94-0 |
|---|---|
Molekularformel |
C12H15BrO3 |
Molekulargewicht |
287.15 g/mol |
IUPAC-Name |
5-bromo-2-pentoxybenzoic acid |
InChI |
InChI=1S/C12H15BrO3/c1-2-3-4-7-16-11-6-5-9(13)8-10(11)12(14)15/h5-6,8H,2-4,7H2,1H3,(H,14,15) |
InChI-Schlüssel |
YYEDWMFBBMTXFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=C(C=C(C=C1)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Bromo-2-phenyl-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B15080151.png)
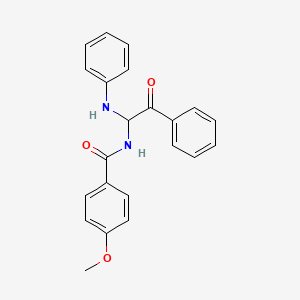
![3-(4-bromophenyl)-N'-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15080163.png)
![2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]phenazine](/img/structure/B15080168.png)
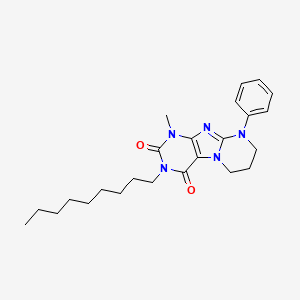
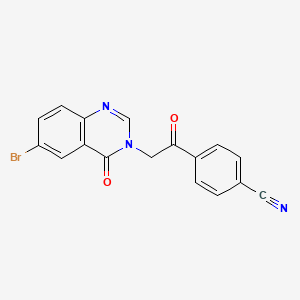
![7,9-Dichloro-5-(2,4-dichlorophenyl)-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B15080181.png)
![4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15080194.png)
![N-[4-(butan-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B15080212.png)
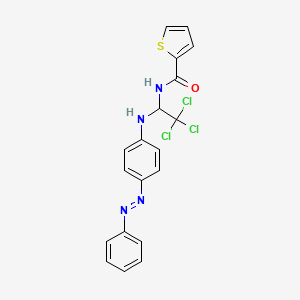
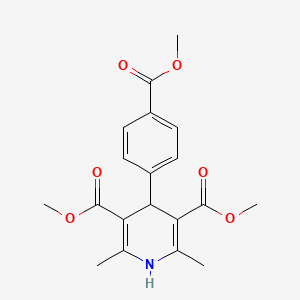
![N'-[(E)-1-(4-Bromophenyl)ethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B15080222.png)
![4-Fluorobenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B15080224.png)
